Cas no 1610021-30-1 (3-Fluoropyrazolo[1,5-a]pyrimidin-5-amine)
![3-Fluoropyrazolo[1,5-a]pyrimidin-5-amine structure](https://ja.kuujia.com/scimg/cas/1610021-30-1x500.png)
3-Fluoropyrazolo[1,5-a]pyrimidin-5-amine 化学的及び物理的性質
名前と識別子
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- 3-Fluoropyrazolo[1,5-a]pyrimidin-5-amine
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- インチ: 1S/C6H5FN4/c7-4-3-9-11-2-1-5(8)10-6(4)11/h1-3H,(H2,8,10)
- InChIKey: WGWQLDOQUHRBNI-UHFFFAOYSA-N
- SMILES: C12=C(F)C=NN1C=CC(N)=N2
3-Fluoropyrazolo[1,5-a]pyrimidin-5-amine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBLJ2593-5G |
3-fluoropyrazolo[1,5-a]pyrimidin-5-amine |
1610021-30-1 | 95% | 5g |
¥ 21,245.00 | 2023-03-08 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBLJ2593-1g |
3-fluoropyrazolo[1,5-a]pyrimidin-5-amine |
1610021-30-1 | 95% | 1g |
¥7077.0 | 2024-04-23 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBLJ2593-100.0mg |
3-fluoropyrazolo[1,5-a]pyrimidin-5-amine |
1610021-30-1 | 95% | 100.0mg |
¥1774.0000 | 2024-07-24 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBLJ2593-100MG |
3-fluoropyrazolo[1,5-a]pyrimidin-5-amine |
1610021-30-1 | 95% | 100MG |
¥ 1,775.00 | 2023-03-08 | |
Chemenu | CM332043-1g |
3-Fluoropyrazolo[1,5-a]pyrimidin-5-amine |
1610021-30-1 | 95%+ | 1g |
$1111 | 2023-02-17 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBLJ2593-250mg |
3-fluoropyrazolo[1,5-a]pyrimidin-5-amine |
1610021-30-1 | 95% | 250mg |
¥2835.0 | 2024-04-23 | |
Ambeed | A616622-1g |
3-fluoropyrazolo[1,5-a]pyrimidin-5-amine |
1610021-30-1 | 97% | 1g |
$713.0 | 2024-04-23 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBLJ2593-250MG |
3-fluoropyrazolo[1,5-a]pyrimidin-5-amine |
1610021-30-1 | 95% | 250MG |
¥ 2,838.00 | 2023-03-08 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBLJ2593-1G |
3-fluoropyrazolo[1,5-a]pyrimidin-5-amine |
1610021-30-1 | 95% | 1g |
¥ 7,081.00 | 2023-03-08 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBLJ2593-500MG |
3-fluoropyrazolo[1,5-a]pyrimidin-5-amine |
1610021-30-1 | 95% | 500MG |
¥ 4,725.00 | 2023-03-08 |
3-Fluoropyrazolo[1,5-a]pyrimidin-5-amine 関連文献
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B. Franke,J. S. Mylne,K. J. Rosengren Nat. Prod. Rep., 2018,35, 137-146
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Reem Mousa,Shifra Lansky,Gil Shoham,Norman Metanis Chem. Sci., 2018,9, 4814-4820
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Shuai Chen,Yuelong Xin,Yiyang Zhou,Feng Zhang,Yurong Ma,Henghui Zhou,Limin Qi J. Mater. Chem. A, 2014,2, 15582-15589
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Daojin Li,Nan Wang,Fangfang Wang,Qi Zhao Anal. Methods, 2019,11, 3212-3220
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5. Carbocycles via enantioselective inter- and intramolecular iridium-catalysed allylic alkylations†Stephane Streiff,Carolin Welter,Mathias Schelwies,Gunter Lipowsky,Nicole Miller,Günter Helmchen Chem. Commun., 2005, 2957-2959
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6. Carbon monoxide and carbon dioxide insertion chemistry of f-block N-heterocyclic carbene complexes†‡Polly L. Arnold,Anne I. Germeroth,Gary S. Nichol,Ronan Bellabarba,Robert P. Tooze Dalton Trans., 2013,42, 1333-1337
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Nitin Wadnerkar,Vijayanand Kalamse,Ajay Chaudhari RSC Adv., 2012,2, 8497-8501
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Georgia E. Williams,Gabriele Kociok-Köhn,Simon E. Lewis Org. Biomol. Chem., 2021,19, 2502-2511
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9. Caper tea
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Hanwen Sun,Haijing Qi Anal. Methods, 2013,5, 267-272
3-Fluoropyrazolo[1,5-a]pyrimidin-5-amineに関する追加情報
Introduction to 3-Fluoropyrazolo[1,5-a]pyrimidin-5-amine (CAS No. 1610021-30-1)
3-Fluoropyrazolo[1,5-a]pyrimidin-5-amine is a heterocyclic compound that has garnered significant attention in the field of pharmaceutical research due to its unique structural properties and potential biological activities. This compound, identified by the chemical abstracts service number CAS No. 1610021-30-1, belongs to the class of pyrazolopyrimidine derivatives, which are known for their broad spectrum of biological interactions. The presence of a fluorine atom at the 3-position and an amine group at the 5-position enhances its pharmacological profile, making it a promising candidate for further investigation in drug discovery.
The structural framework of 3-Fluoropyrazolo[1,5-a]pyrimidin-5-amine consists of two fused rings: a pyrazole ring and a pyrimidine ring. This bicyclic system is highly versatile and can be modified at various positions to tailor its biological activity. The fluorine substituent, in particular, is a key feature that influences its interactions with biological targets. Fluorine atoms are frequently incorporated into pharmaceuticals due to their ability to modulate metabolic stability, binding affinity, and electronic properties of molecules.
In recent years, there has been a surge in research focused on developing novel therapeutic agents derived from heterocyclic compounds. 3-Fluoropyrazolo[1,5-a]pyrimidin-5-amine has emerged as a compound of interest in several areas of medicinal chemistry. One of the most compelling aspects of this molecule is its potential as an intermediate in the synthesis of more complex pharmacophores. Researchers have explored its utility in generating derivatives with enhanced binding affinity to various biological receptors.
One of the most exciting applications of 3-Fluoropyrazolo[1,5-a]pyrimidin-5-amine is in the development of inhibitors targeting enzymes involved in cancer metabolism. Recent studies have highlighted the importance of metabolic reprogramming in tumor cells, and compounds that can modulate key metabolic pathways have shown promise as anti-cancer agents. The pyrazolopyrimidine scaffold is particularly well-suited for this purpose, as it can interact with enzymes such as kinases and phosphodiesterases that play critical roles in cellular metabolism.
Furthermore, the amine group at the 5-position provides a site for further functionalization, allowing chemists to introduce additional moieties that can enhance drug-like properties such as solubility and bioavailability. This flexibility makes 3-Fluoropyrazolo[1,5-a]pyrimidin-5-amine a valuable building block for structure-based drug design. Computational modeling studies have been instrumental in predicting how modifications at different positions of this molecule can influence its binding interactions with biological targets.
The fluorine atom at the 3-position also contributes to the compound's unique pharmacological profile by influencing its electronic distribution and hydrophobicity. Fluorinated aromatic compounds are known to exhibit improved metabolic stability and reduced susceptibility to degradation by cytochrome P450 enzymes. This property is particularly advantageous in drug development, as it can lead to longer half-lives and more consistent therapeutic effects.
Recent experimental studies have demonstrated that derivatives of 3-Fluoropyrazolo[1,5-a]pyrimidin-5-amine exhibit inhibitory activity against several kinases implicated in cancer progression. For instance, modifications at the 4-position of the pyrazole ring have been shown to enhance binding affinity to tyrosine kinases, which are overexpressed in many solid tumors. These findings underscore the potential of this scaffold as a foundation for developing novel anticancer agents.
Another area where 3-Fluoropyrazolo[1,5-a]pyrimidin-5-amine has shown promise is in the treatment of inflammatory diseases. Chronic inflammation is a hallmark of many pathological conditions, including autoimmune disorders and cardiovascular diseases. Studies have indicated that compounds targeting inflammatory pathways can mitigate disease progression and improve patient outcomes. The structural features of 3-Fluoropyrazolo[1,5-a]pyrimidin-5-amine make it a suitable candidate for modulating inflammatory responses by interacting with receptors such as interleukin receptors or cyclooxygenase enzymes.
The synthesis of 3-Fluoropyrazolo[1,5-a]pyrimidin-5-amine involves multi-step organic reactions that require careful optimization to ensure high yield and purity. Common synthetic routes include condensation reactions between fluorinated pyrazole derivatives and amidine precursors under controlled conditions. Advances in synthetic methodologies have enabled researchers to access increasingly complex derivatives with greater efficiency.
In conclusion,3-Fluoropyrazolo[1,5-a]pyrimidin<0xE2><0x82><0x95>-amine (CAS No. 1610021<0xE2><0x82><0x81>-30<0xE2><0x82><0x81>) represents a fascinating compound with significant potential in pharmaceutical research. Its unique structural features and modifiable scaffold make it an attractive candidate for further exploration in drug discovery efforts aimed at treating cancer, inflammation, and other diseases
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